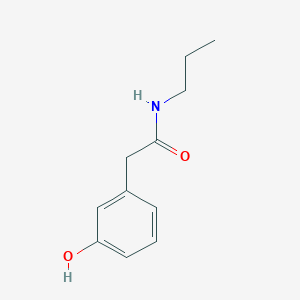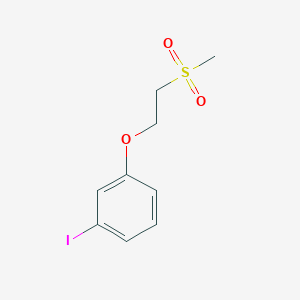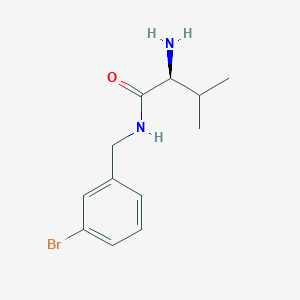![molecular formula C10H14BrNO2S B7869098 N-[(3-bromophenyl)methyl]propane-2-sulfonamide](/img/structure/B7869098.png)
N-[(3-bromophenyl)methyl]propane-2-sulfonamide
Übersicht
Beschreibung
N-[(3-bromophenyl)methyl]propane-2-sulfonamide is an organic compound characterized by the presence of a bromophenyl group attached to a sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-bromobenzyl chloride and propane-2-sulfonamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium thiocyanate.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride.
Major Products
Substitution Products: Various substituted benzyl sulfonamides.
Oxidation Products: Sulfonic acids.
Reduction Products: Dehalogenated sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the presence of the sulfonamide group.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Potential use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which N-[(3-bromophenyl)methyl]propane-2-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(4-bromophenyl)methyl]propane-2-sulfonamide: Similar structure but with the bromine atom in the para position.
N-[(3-chlorophenyl)methyl]propane-2-sulfonamide: Chlorine atom instead of bromine.
N-[(3-bromophenyl)methyl]butane-2-sulfonamide: Longer alkyl chain.
Uniqueness
N-[(3-bromophenyl)methyl]propane-2-sulfonamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. The combination of the bromophenyl and sulfonamide groups provides a versatile scaffold for further chemical modifications and applications.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-8(2)15(13,14)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPBLPSBXHRPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl[(3-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B7869109.png)

![4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B7869122.png)
